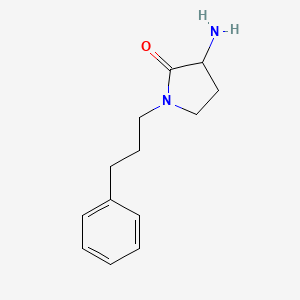
4-Bromo-7-chlorobenzofuran
Descripción general
Descripción
4-Bromo-7-chlorobenzofuran is a heterocyclic organic compound with the molecular formula C8H4BrClO and a molecular weight of 231.48 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chlorobenzofuran consists of a benzene ring fused with a furan ring. It has a bromine atom at the 4th position and a chlorine atom at the 7th position .Physical And Chemical Properties Analysis
4-Bromo-7-chlorobenzofuran is a solid substance at room temperature . It has a molecular weight of 231.48 .Aplicaciones Científicas De Investigación
Total Synthesis of Natural Products
“4-Bromo-7-chlorobenzofuran” can be used in the total synthesis of natural products containing benzofuran rings . The benzofuran moiety is a key structural unit in various biologically active natural medicines and synthetic chemical raw materials . For instance, 2-bromo-4-chlorophenol was coupled with 4’-methoxypropiophenone, followed by concurrent cyclization under optimized reaction conditions to afford a compound containing a benzofuran moiety .
Biological Activities
Benzofuran compounds, including “4-Bromo-7-chlorobenzofuran”, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These biological activities and potential applications make benzofuran compounds attractive to chemical and pharmaceutical researchers worldwide .
Drug Prospects
Benzofuran compounds are the main source of some drugs and clinical drug candidates . The broad range of clinical uses of benzofuran derivatives, including “4-Bromo-7-chlorobenzofuran”, indicate the diverse pharmacological activities of this series of compounds .
Chemical Synthesis
“4-Bromo-7-chlorobenzofuran” can be used in the chemical synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Construction of Benzofuran Rings
“4-Bromo-7-chlorobenzofuran” can be used in the construction of benzofuran rings . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Material Science
“4-Bromo-7-chlorobenzofuran” can be used in material science research . The team of scientists at MilliporeSigma has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Safety and Hazards
Direcciones Futuras
Benzofuran and its derivatives, including 4-Bromo-7-chlorobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-7-chlorobenzofuran are bacterial strains. This compound has been found to exhibit excellent antibacterial activity against all tested bacterial strains .
Mode of Action
It is known that benzofuran compounds, which include 4-bromo-7-chlorobenzofuran, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to interact with various biological and pharmacological pathways .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
It is known that benzofuran compounds have a wide range of biological and pharmacological applications .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
Propiedades
IUPAC Name |
4-bromo-7-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKCAHQZRFCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728104 | |
| Record name | 4-Bromo-7-chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chlorobenzofuran | |
CAS RN |
855343-01-0 | |
| Record name | 4-Bromo-7-chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

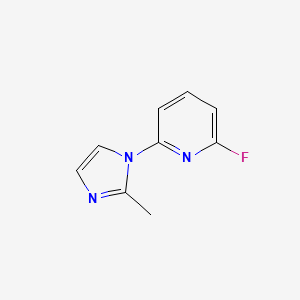
![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)
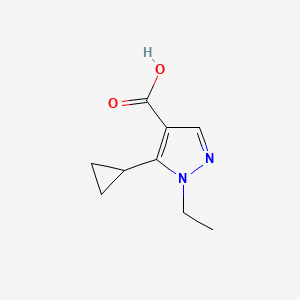
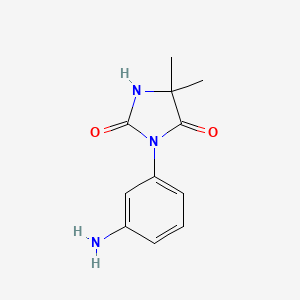


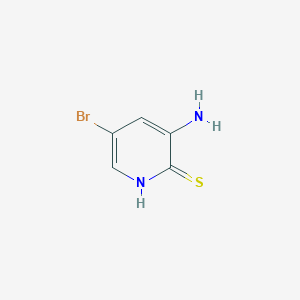
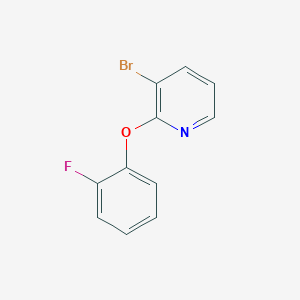
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
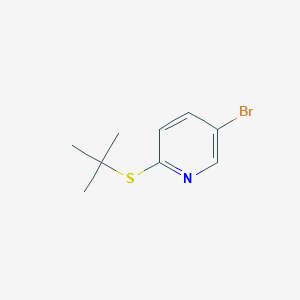
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
